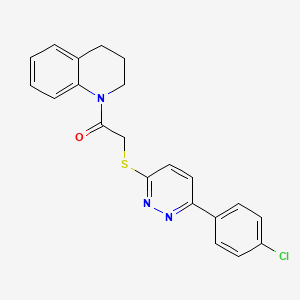

2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

The compound 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone features a pyridazine core substituted with a 4-chlorophenyl group at position 6, a thioether linkage, and a 3,4-dihydroquinoline moiety attached via an ethanone bridge. This article compares its structure, physicochemical properties, and inferred activity with similar compounds.

Properties

IUPAC Name |

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3OS/c22-17-9-7-15(8-10-17)18-11-12-20(24-23-18)27-14-21(26)25-13-3-5-16-4-1-2-6-19(16)25/h1-2,4,6-12H,3,5,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCMBPNKIDQWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of action

Pyridazin-3(2H)-ones and thiazoles are known to have diverse pharmacological activities. They can interact with a variety of targets, including enzymes like cyclooxygenase (COX), which is involved in the production of prostaglandins.

Mode of action

The mode of action of these compounds can vary depending on the specific derivative and target. For example, some nonsteroidal anti-inflammatory drugs (NSAIDs) that contain these structures work by inhibiting COX enzymes, thereby blocking the production of prostaglandins.

Biochemical pathways

The inhibition of COX enzymes can affect various biochemical pathways. For instance, it can lead to a decrease in the production of prostaglandins, which play key roles in inflammation, pain, and fever.

Pharmacokinetics

The ADME properties of these compounds can vary widely depending on their specific structures. Many of these compounds are known to be well-absorbed and to have good bioavailability.

Result of action

The result of the action of these compounds can also vary. For example, NSAIDs that inhibit COX enzymes can have anti-inflammatory, analgesic, and antipyretic effects.

Biological Activity

The compound 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone , with CAS number 872688-66-9 , is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 424.9 g/mol . The presence of a chlorophenyl group and a pyridazinyl-thio moiety suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyridazinyl-thio groups have shown promising activity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

| 47f | T47D | 27.3 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially making it a candidate for further development in cancer therapy .

The proposed mechanism of action for compounds similar to this one involves the inhibition of specific enzymes related to cancer progression, such as cyclooxygenase (COX) enzymes. Molecular docking studies have demonstrated binding affinities that suggest these compounds could effectively inhibit COX-1 and COX-2, which are implicated in inflammation and tumor growth.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have been evaluated for their antimicrobial activity. Compounds containing thioether linkages have exhibited antibacterial effects against several pathogenic bacteria.

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 76a | E. coli | 15 |

| 76a | S. aureus | 18 |

Such findings highlight the potential dual therapeutic application of these compounds in both oncology and infectious diseases .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of the target compound revealed that modifications in the substituents significantly influenced biological activity. For example, alterations in the chlorophenyl group led to variations in potency against cancer cell lines.

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to predict the binding modes of the compound within active sites of target proteins involved in cancer signaling pathways. These studies indicated that the compound could effectively bind to the active sites, suggesting a mechanism for its anticancer activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds featuring the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. Studies have shown that derivatives related to this structure demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL. The specific structure of this compound may enhance its antimicrobial potency due to similar structural characteristics.

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. For example, compounds analogous to this target structure have shown cytotoxic effects against various cancer cell lines. One study reported IC50 values as low as 6.2 μM against colon carcinoma cells. This suggests that further investigation into the compound's anticancer properties could be fruitful.

Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity of triazole compounds. Research has indicated that certain derivatives exhibit IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis. Given the structural similarities, it is plausible that this compound may also possess anti-tubercular properties warranting further exploration.

Case Studies

Several studies have explored various derivatives of triazolo-pyridazine compounds:

- Antimicrobial Screening: A series of synthesized compounds were tested for antimicrobial activity against multiple pathogens, showing promising results that warrant further exploration.

- Cytotoxicity Assessments: In vitro studies indicated low toxicity profiles in human cell lines (e.g., HEK-293), suggesting a favorable safety margin for potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazine/Thioether Derivatives

The target compound shares a pyridazine-thioether scaffold with 1-(3,4-dihydroquinolin-1(2H)-yl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one (). Key differences include:

- Substituents : The target compound has a 4-chlorophenyl group, while the analog in features a 3-methoxyphenyl-substituted thiazole.

- Molecular Weight : The target compound (MW: 369.87) is lighter than the analog (MW: 488.63), which may influence bioavailability or tissue penetration.

Dihydroquinoline-Containing Compounds

- AR54 (): This prostate cancer candidate shares the 3,4-dihydroquinoline-ethanone motif but incorporates a pyrimidin-2-ylthio group and a 2,2,4-trimethyl-4-phenyl substituent. The bulkier trimethylphenyl group in AR54 likely enhances lipophilicity compared to the target’s simpler 4-chlorophenyl.

Chlorophenyl-Substituted Analogs

- 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) (): This oxadiazole derivative demonstrates potent antibacterial activity against S. aureus and P. aeruginosa.

Physicochemical and Pharmacokinetic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.